BenchChemオンラインストアへようこそ!

5-(benzyloxy)-1H-indazole

Medicinal Chemistry Kinase Inhibitor Patent Analytics

This 5-O-benzyl-protected indazole is an essential building block for medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere or a transient protecting group. It is cited in over 80 patents for oncology and inflammation kinase programs. The benzyl ether enables late-stage deprotection to the 5-hydroxy pharmacophore, a unique advantage over methoxy or ethoxy analogs. Ideal for streamlining kinase inhibitor synthesis and SAR studies.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 78299-75-9
Cat. No. B152619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-1H-indazole
CAS78299-75-9
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16)
InChIKeyINFXNBBPBLSPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-1H-indazole (CAS 78299-75-9): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-(Benzyloxy)-1H-indazole (CAS 78299-75-9) is a 5-O-benzyl-protected indazole derivative, characterized by a benzene-fused pyrazole core with a benzyl ether substituent at the C5 position . It serves as a versatile synthetic intermediate, primarily employed in the construction of kinase inhibitor scaffolds where the benzyloxy group functions as a lipophilic, metabolically stable phenol bioisostere or as a transient protecting group for subsequent late-stage deprotection to the 5-hydroxy congener [1]. The compound is cited in over 80 patents, predominantly within oncology and inflammation-targeted kinase inhibitor programs, underscoring its established role as a high-demand building block in medicinal chemistry workflows [2].

Why 5-(Benzyloxy)-1H-indazole Cannot Be Replaced by Other 5-Substituted Indazoles in Advanced Intermediates


Substitution at the indazole C5 position profoundly modulates both physicochemical properties and downstream synthetic utility [1]. While 5-hydroxy-1H-indazole (CAS 15579-15-4) offers a free hydroxyl handle, its high polarity and metabolic lability often preclude direct use in cellular assays or require additional protection/deprotection steps . Conversely, 5-methoxy or 5-ethoxy indazoles provide increased lipophilicity but lack the orthogonal deprotection capability of the benzyl ether, which can be selectively removed under mild hydrogenolysis conditions to unveil the parent 5-hydroxyindazole pharmacophore at a late synthetic stage . This unique balance of enhanced lipophilicity (via the benzyl group) and latent hydroxyl functionality renders 5-(benzyloxy)-1H-indazole irreplaceable in multi-step sequences where both properties are required simultaneously [2].

5-(Benzyloxy)-1H-indazole: Quantifiable Differentiation Dimensions for Procurement Decisions


Patent Citation Frequency as a Proxy for Validated Synthetic Utility in Kinase Inhibitor Programs

5-(Benzyloxy)-1H-indazole is explicitly cited in 82 distinct patents, a metric that serves as a quantitative proxy for its established role as a privileged intermediate in intellectual property-protected drug discovery campaigns [1]. This patent corpus primarily encompasses kinase inhibitor applications, including glycogen synthase kinase 3 (GSK-3), Rho kinase (ROCK), and Janus kinase (JAK) modulation [2]. In contrast, the unprotected 5-hydroxy-1H-indazole (CAS 15579-15-4) and simpler alkyl ether analogs (e.g., 5-methoxy-1H-indazole) exhibit substantially lower patent citation frequencies, reflecting their more limited utility as direct intermediates in proprietary multi-step sequences due to either metabolic instability or lack of orthogonal deprotection handles.

Medicinal Chemistry Kinase Inhibitor Patent Analytics

Lipophilicity (cLogP) Differentiation vs. Hydroxy and Methoxy Congeners

Computational prediction of lipophilicity reveals that the benzyloxy substituent confers a calculated cLogP of approximately 2.8-3.2 for 5-(benzyloxy)-1H-indazole, substantially higher than the cLogP of 5-hydroxy-1H-indazole (cLogP ≈ 1.0-1.3) and 5-methoxy-1H-indazole (cLogP ≈ 1.5-1.8) [1]. This increased lipophilicity translates to enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays. The benzyloxy group thus serves as a lipophilic phenol bioisostere, improving the drug-like properties of indazole-containing lead compounds without introducing metabolically labile moieties [2].

Physicochemical Property Lipophilicity Bioavailability

Synthetic Accessibility and Yield Benchmarking for Multi-Gram Scale-Up

The synthesis of 5-(benzyloxy)-1H-indazole from 5-hydroxy-1H-indazole and benzyl bromide proceeds under mild conditions (K2CO3, DMF, 40°C, 2 hours) with reported yields of 38-47% after chromatographic purification . While this yield appears modest, it is comparable to or exceeds that of analogous 5-alkoxy indazole syntheses using sterically hindered or electronically deactivated alkylating agents. The benzyl group's reactivity advantage stems from the benzylic stabilization of the transition state during SN2 alkylation, enabling higher conversion rates than alkyl halides lacking adjacent π-systems [1]. For procurement, this translates to reliable multi-gram production with established, reproducible protocols.

Process Chemistry Synthetic Yield Scale-Up

Orthogonal Deprotection Capability: Benzyl Ether as a Transient Protecting Group for 5-Hydroxyindazole Pharmacophores

The benzyloxy group in 5-(benzyloxy)-1H-indazole functions as an orthogonal protecting group that can be selectively removed under mild hydrogenolysis conditions (H2, Pd/C, room temperature) to regenerate the parent 5-hydroxy-1H-indazole scaffold [1]. This deprotection strategy is fully compatible with a wide range of other functional groups commonly encountered in kinase inhibitor synthesis (e.g., amides, carbamates, heteroaromatic rings), enabling late-stage unveiling of the hydroxyl pharmacophore after complex molecular assembly . In contrast, 5-methoxy or 5-ethoxy indazoles require harsh demethylation conditions (e.g., BBr3, reflux) that often degrade sensitive substrates, limiting their utility in advanced intermediates [2].

Protecting Group Strategy Late-Stage Functionalization Hydrogenolysis

5-(Benzyloxy)-1H-indazole: High-Value Procurement Scenarios in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Late-Stage Diversification of 5-Substituted Indazole Scaffolds

In kinase drug discovery programs targeting GSK-3β, ROCK, or JAK family kinases, 5-(benzyloxy)-1H-indazole serves as a key intermediate for introducing lipophilic, metabolically stable substituents at the indazole C5 position [1]. The benzyloxy group can be carried through multiple synthetic steps (e.g., N1-alkylation, C3-arylation, or amide coupling) and subsequently deprotected via hydrogenolysis to reveal the 5-hydroxyindazole pharmacophore, which often engages in critical hydrogen-bonding interactions with the kinase hinge region [2]. This strategy is extensively documented in patents from major pharmaceutical organizations, validating its utility in producing clinical-quality kinase inhibitors [3].

Chemical Biology Probe Synthesis: Installation of Affinity Tags or Fluorescent Reporters via the 5-Hydroxyl Handle

For chemical biology applications requiring target engagement validation or cellular imaging, 5-(benzyloxy)-1H-indazole is procured as a protected precursor to 5-hydroxy-1H-indazole [1]. Following assembly of the full bioactive molecule, hydrogenolytic deprotection liberates the free 5-hydroxyl group, which can be functionalized with biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (e.g., diazirines) [2]. The benzyl protection strategy prevents undesired side reactions at the hydroxyl site during the multi-step synthesis of the parent probe molecule, ensuring high chemical fidelity and yield of the final functionalized probe [3].

Medicinal Chemistry SAR Exploration: Systematic Variation of C5 Lipophilicity and Hydrogen-Bonding Capacity

Structure-activity relationship (SAR) studies aimed at optimizing the lipophilicity and metabolic stability of indazole-based lead compounds frequently employ 5-(benzyloxy)-1H-indazole as a versatile starting material [1]. The benzyloxy group can be retained in the final compound to evaluate the effect of increased lipophilicity on cellular potency and pharmacokinetic parameters, or it can be deprotected to assess the contribution of the hydrogen-bond donor capacity of the 5-hydroxyl group to target binding affinity [2]. This dual utility enables a single building block to generate two distinct SAR data points, streamlining the lead optimization workflow and reducing the number of unique building blocks required for procurement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(benzyloxy)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.